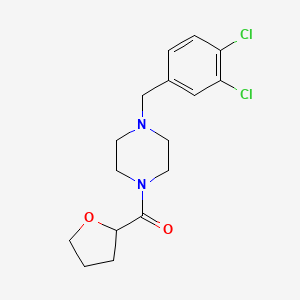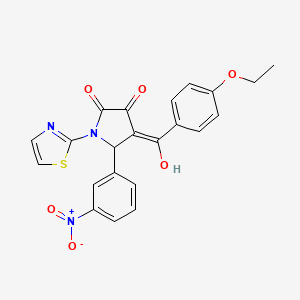
2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane in lab experiments are its high yield and purity. This compound is easy to synthesize and can be purified easily. However, the limitations of using this compound are its limited solubility in water and its potential toxicity.
Direcciones Futuras
For the research on 2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane include the synthesis of analogs with improved solubility and reduced toxicity. This compound can also be used in the synthesis of novel bioactive compounds with potential application in drug discovery. Further studies are needed to elucidate the mechanism of action of this compound and its potential application in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound is widely used in the synthesis of various organic compounds and has potential application in drug discovery. Further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde and 1-(pyrrolidin-1-ylsulfonyl)azepane in the presence of a base. The reaction takes place in an organic solvent and is carried out under controlled conditions. The yield of the reaction is high, and the purity of the product can be easily achieved through purification techniques.
Aplicaciones Científicas De Investigación
2-(1-methyl-1H-pyrazol-3-yl)-1-(1-pyrrolidinylsulfonyl)azepane has been widely used in scientific research for various applications. This compound is used in the synthesis of bioactive compounds, which have shown promising results in the treatment of various diseases. It is also used as a building block in the synthesis of various organic compounds, which have potential application in drug discovery.
Propiedades
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1-pyrrolidin-1-ylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-16-12-8-13(15-16)14-7-3-2-4-11-18(14)21(19,20)17-9-5-6-10-17/h8,12,14H,2-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLAENFEAZHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCCCN2S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)

![[4-(3-methoxybenzyl)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5359824.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5359851.png)

![4-[4-(4-hydroxypiperidin-1-yl)pyrimidin-2-yl]piperazine-2-carboxylic acid](/img/structure/B5359878.png)


![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359895.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine](/img/structure/B5359897.png)